molecular formula C11H13NO5 B8577460 Methyl 2-isopropoxy-5-nitrobenzoate

Methyl 2-isopropoxy-5-nitrobenzoate

Cat. No.: B8577460
M. Wt: 239.22 g/mol
InChI Key: QWDADDKGBBZBAC-UHFFFAOYSA-N
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Description

Methyl 2-isopropoxy-5-nitrobenzoate is a substituted methyl ester characterized by a nitro group (-NO₂) at the 5-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzoate backbone. This compound is structurally notable for its electron-withdrawing nitro group, which influences its reactivity, solubility, and stability compared to simpler methyl esters.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

methyl 5-nitro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13NO5/c1-7(2)17-10-5-4-8(12(14)15)6-9(10)11(13)16-3/h4-7H,1-3H3

InChI Key

QWDADDKGBBZBAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features

  • Nitro Group : The 5-nitro substitution differentiates Methyl 2-isopropoxy-5-nitrobenzoate from most naturally occurring methyl esters (e.g., methyl salicylate in ), which typically lack nitro functionalities. The nitro group enhances polarity and may reduce volatility due to increased molecular weight .
  • Isopropoxy Group : The branched isopropoxy substituent at the 2-position contrasts with linear alkoxy groups (e.g., methoxy in methyl salicylate). This branching may sterically hinder reactions at the ester carbonyl group .

Comparison with Selected Methyl Esters

Compound Substituents Key Properties (Inferred) Source
This compound 2-isopropoxy, 5-nitro High polarity, low volatility Hypothetical
Methyl salicylate 2-hydroxy, 1-methoxy Volatile, UV-absorbing Table 3
Sandaracopimaric acid methyl ester Diterpene backbone High molecular weight, hydrophobic Figure 2
Z-Communic acid methyl ester Cyclic diterpene structure Thermal stability, resinous Figure 2

Physicochemical Properties

Volatility and Solubility

  • This compound is expected to exhibit lower volatility than methyl salicylate (boiling point ~222°C) due to its nitro group and larger molecular mass .
  • The nitro group enhances solubility in polar solvents (e.g., acetone, DMSO) compared to diterpene-derived esters like sandaracopimaric acid methyl ester, which are highly hydrophobic .

Stability

  • The electron-withdrawing nitro group may reduce hydrolytic stability of the ester bond compared to methyl esters without such groups (e.g., methyl salicylate). This could limit its use in aqueous environments .

Reactivity Trends

  • Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitution to the meta position relative to itself. This contrasts with methyl salicylate, where the hydroxyl group activates the ring for ortho/para substitution .
  • Ester Hydrolysis : The isopropoxy group’s steric bulk may slow hydrolysis compared to methyl esters with smaller alkoxy groups (e.g., methyl acetate) .

Limitations of Available Data

The provided evidence lacks direct data on this compound, necessitating inferences from structurally related compounds. For instance:

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